molecular formula C10H5BrF6O B14133915 1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone CAS No. 545410-49-9

1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone

Katalognummer: B14133915
CAS-Nummer: 545410-49-9
Molekulargewicht: 335.04 g/mol
InChI-Schlüssel: ZASNGXUKKCBWSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone is a chemical compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to an ethanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone typically involves the bromination of 1-(2,5-Bis-trifluoromethyl-phenyl)-ethanone. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while oxidation reactions produce corresponding carboxylic acids or ketones .

Wissenschaftliche Forschungsanwendungen

1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in various biochemical reactions, influencing the compound’s activity and potency .

Vergleich Mit ähnlichen Verbindungen

  • 2,5-Bis(trifluoromethyl)phenylacetic acid
  • 2,5-Bis(trifluoromethyl)phenylacetylene
  • Dutasteride (a finasteride analogue)

Comparison: 1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone is unique due to the presence of both trifluoromethyl groups and a bromine atom, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

545410-49-9

Molekularformel

C10H5BrF6O

Molekulargewicht

335.04 g/mol

IUPAC-Name

1-[2,5-bis(trifluoromethyl)phenyl]-2-bromoethanone

InChI

InChI=1S/C10H5BrF6O/c11-4-8(18)6-3-5(9(12,13)14)1-2-7(6)10(15,16)17/h1-3H,4H2

InChI-Schlüssel

ZASNGXUKKCBWSY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)CBr)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.